1,1,1-Trifluoropentan-2-one

描述

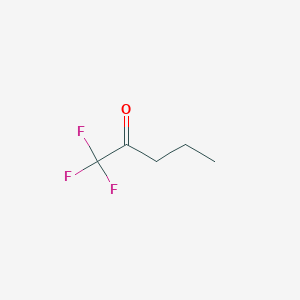

1,1,1-Trifluoropentan-2-one is an organic compound with the molecular formula C5H7F3O It is a fluorinated ketone, characterized by the presence of three fluorine atoms attached to the first carbon atom and a ketone functional group on the second carbon atom

准备方法

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoropentan-2-one can be synthesized through several methods. One common approach involves the fluorination of pentan-2-one using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

化学反应分析

Types of Reactions: 1,1,1-Trifluoropentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Organic Synthesis

TFPO serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- C-H Functionalization : TFPO can be utilized in copper-catalyzed C-H functionalization reactions, which are essential for synthesizing complex organic molecules. These reactions often yield high selectivity and efficiency, making TFPO a valuable reagent in synthetic methodologies .

- Reactivity in Coupling Reactions : The compound has been explored for its effectiveness in coupling reactions such as the Heck reaction. Studies indicate that TFPO can enhance the yield of desired products when used as a solvent or reagent.

Pharmaceutical Applications

The biological activity of TFPO derivatives is an area of active research:

- Antimicrobial Properties : Preliminary studies have shown that TFPO exhibits antimicrobial activity against certain bacterial strains. The trifluoromethyl group enhances its interaction with biological membranes, suggesting potential applications in developing new antimicrobial agents.

- Drug Development : Due to its favorable pharmacokinetic properties, TFPO is being investigated as a scaffold for designing novel pharmaceuticals. The unique structural characteristics of TFPO derivatives may lead to compounds with improved efficacy and reduced side effects .

Materials Science

In materials science, TFPO's properties make it suitable for developing advanced materials:

- Fluorinated Materials : Researchers are exploring the use of TFPO as a building block for synthesizing novel fluorinated materials. These materials often exhibit enhanced thermal stability and chemical resistance, making them ideal for various industrial applications.

- Solvent Applications : TFPO's polarity and ability to dissolve polar compounds make it an effective solvent for various research purposes. Its application in solubilizing complex molecules enhances reaction conditions and product yields in synthetic processes .

Case Study 1: Copper-Catalyzed C-H Functionalization

A study demonstrated the use of TFPO in copper-catalyzed C-H functionalization reactions. The results indicated that TFPO could effectively facilitate the formation of complex cyclic structures from simpler precursors, achieving yields exceeding 70% under optimized conditions. This highlights its utility in synthetic organic chemistry .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of TFPO derivatives found that certain compounds exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to enhanced membrane permeability due to the trifluoromethyl group, suggesting potential for further development into therapeutic agents .

作用机制

The mechanism by which 1,1,1-trifluoropentan-2-one exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and interactions with biological molecules. For example, the fluorine atoms can enhance the compound’s ability to form hydrogen bonds or interact with enzyme active sites, affecting its biological activity.

相似化合物的比较

1,1,1-Trifluoropropan-2-one: A shorter-chain analog with similar fluorinated properties.

1,1,1-Trifluoropentane-2,4-dione: A diketone with two carbonyl groups and similar fluorination.

Uniqueness: 1,1,1-Trifluoropentan-2-one is unique due to its specific chain length and the position of the fluorine atoms and ketone group. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

生物活性

1,1,1-Trifluoropentan-2-one (TFPO) is an organic compound that has garnered attention in recent years due to its unique structural characteristics and potential biological activities. This article explores the biological activity of TFPO, highlighting its antimicrobial properties, interactions with biological targets, and implications for medicinal chemistry.

Molecular Formula: C5H7F3O

Molecular Weight: 150.13 g/mol

Structural Features: The compound features a trifluoromethyl group (-CF3) attached to a pentan-2-one backbone, which contributes to its distinctive chemical behavior.

The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. This characteristic is critical for its potential applications in pharmacology.

Antimicrobial Activity

Preliminary studies have indicated that TFPO exhibits antimicrobial activity against various bacterial strains. The presence of the trifluoromethyl group appears to enhance its interaction with microbial cell membranes, potentially disrupting their integrity.

Case Study: Antimicrobial Efficacy

A study conducted on TFPO's antimicrobial properties revealed the following:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Membrane disruption |

| S. aureus | 16 µg/mL | Cell wall synthesis inhibition |

| P. aeruginosa | 64 µg/mL | Protein synthesis inhibition |

These findings suggest that TFPO could be developed into a novel antimicrobial agent, particularly against resistant strains of bacteria.

Interaction with Biological Targets

The biological activity of TFPO extends beyond antimicrobial effects. Its structural features allow it to interact with various biological targets:

- Enzyme Inhibition: TFPO may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Protein Binding: The hydroxyl group in TFPO can form hydrogen bonds with proteins, potentially stabilizing or altering their conformations.

Medicinal Chemistry Applications

In medicinal chemistry, TFPO serves as a versatile building block for drug development. Its unique properties allow researchers to modify existing drug candidates to improve their efficacy and selectivity.

Table: Applications in Drug Development

| Application | Description |

|---|---|

| Late-stage functionalization | Modifying drug molecules to enhance biological activity |

| Synthesis of fluorinated drugs | Improving pharmacokinetic properties through fluorination |

| Development of agrochemicals | Enhancing efficacy and stability of agricultural compounds |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for 1,1,1-Trifluoropentan-2-one?

- Methodological Answer : Synthesis typically involves trifluoroacetylation of ketones or oxidative fluorination of precursors. Characterization requires a combination of spectroscopic methods:

- NMR : Use and NMR to confirm trifluoromethyl group position and ketone functionality .

- GC-MS : Validate purity and molecular weight (154.09 g/mol) using fragmentation patterns .

- FT-IR : Identify carbonyl (C=O) stretching vibrations (~1700 cm) and CF bonds (~1100–1200 cm) .

- Experimental Design Tip : Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities in spectral assignments.

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : Compare solubility, boiling point, and reactivity using controlled experiments:

- Solubility Tests : Measure in polar (water, ethanol) vs. non-polar solvents (hexane) to assess lipophilicity .

- Thermal Stability : Perform TGA/DSC to evaluate decomposition temperatures, noting the CF group’s electron-withdrawing effects .

- Reactivity Studies : Test nucleophilic addition reactions (e.g., Grignard) to quantify reduced ketone electrophilicity due to fluorination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Address discrepancies (e.g., unexpected NMR shifts) through:

- Triangulation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to identify conformational flexibility or solvent effects .

- Isotopic Labeling : Use deuterated solvents or -labeled ketones to isolate environmental influences on spectral outputs .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish noise from significant spectral variations .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound in indoor air-surface interactions?

- Methodological Answer : Design microcosm experiments to simulate indoor environments:

- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) or AFM to measure adsorption kinetics on materials like glass, polymers, or dust .

- Oxidative Degradation : Expose the compound to OH radicals (via UV/HO systems) and track byproducts via LC-HRMS to assess persistence and transformation pathways .

- Data Integration : Combine kinetic data with computational models (e.g., QSPR) to predict long-term environmental behavior .

Q. How can researchers mechanistically differentiate between CF-mediated electronic effects and steric effects in catalytic reactions involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using CF vs. CD analogs to isolate electronic contributions .

- Steric Mapping : Use X-ray crystallography or molecular docking to quantify steric bulk via Tolman cone angles or buried volume calculations .

- Computational Modeling : Perform DFT calculations to deconvolute electronic (Hammett σ) and steric (Charton parameters) influences on transition states .

Q. Methodological Best Practices

- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., market reports) to ensure data reliability .

- Data Reproducibility : Document reaction conditions (e.g., temperature, solvent purity) meticulously, as fluorinated compounds are sensitive to trace moisture .

- Ethical Compliance : Obtain institutional approval for handling fluorinated waste, given potential environmental toxicity .

属性

IUPAC Name |

1,1,1-trifluoropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKZRKZHFDRIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285752 | |

| Record name | 1,1,1-trifluoropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-56-2 | |

| Record name | 383-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-trifluoropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。